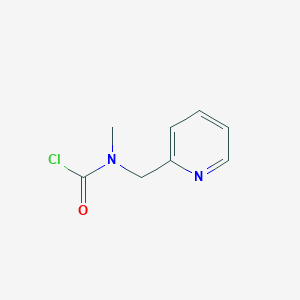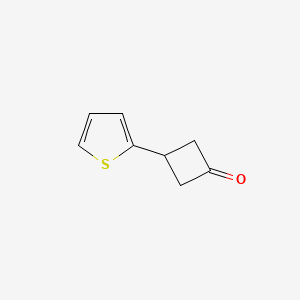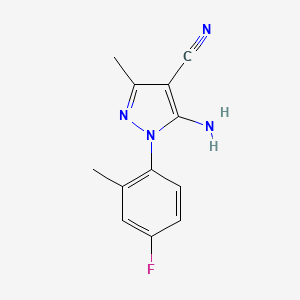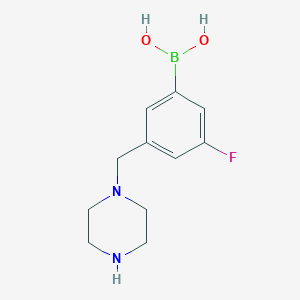
(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid
Overview
Description
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Boronic acids, including compounds similar to (3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid, have seen a significant increase in application within drug discovery due to their desirable properties, such as enhancing the potency of drugs or improving their pharmacokinetics profile. The FDA and Health Canada have approved five boronic acid drugs, with several others in clinical trials, showcasing the growing interest and potential of boronic acids in medicinal chemistry (Plescia & Moitessier, 2020).
Benzoxaboroles, a class of boron-containing compounds, have found broad applications in medicinal chemistry due to their physicochemical and drug-like properties, leading to new classes of anti-bacterial, anti-fungal, anti-protozoal, and anti-inflammatory agents. This underlines the versatility and potential of boronic acid derivatives in addressing a range of therapeutic targets (Nocentini, Supuran, & Winum, 2018).
Electrochemical Biosensors
Boronic acid derivatives, including those with functionalities similar to (3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid, are crucial in the development of electrochemical biosensors. These compounds, owing to their ability to form reversible covalent bonds with diols, have been employed in non-enzymatic glucose sensors and other biosensing applications for detecting sugars, glycated hemoglobin (HbA1c), and fluoride ions. The specific binding mechanism of boronic acids to diols underpins the design of sensors that are selective and sensitive, facilitating advancements in non-invasive monitoring of blood glucose and other significant biomarkers (Wang, Takahashi, Du, & Anzai, 2014).
Antifungal and Antiprotozoal Therapies
Boron-based drugs, including benzoxaboroles, have shown promising activity against a variety of protozoans causing neglected tropical diseases. Their unique mechanism, leveraging the electron-deficient nature of the boron atom, has been pivotal in developing potential treatments for diseases such as human African trypanosomiasis, malaria, and Chagas disease. The physicochemical and pharmacokinetic properties of these compounds underscore their suitability for oral absorption and low toxicity, critical for their advancement to clinical trials (Jacobs, Plattner, & Keenan, 2011).
properties
IUPAC Name |
[3-fluoro-5-(piperazin-1-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFN2O2/c13-11-6-9(5-10(7-11)12(16)17)8-15-3-1-14-2-4-15/h5-7,14,16-17H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLFDOIWDPCBTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CN2CCNCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601195939 | |
| Record name | Boronic acid, B-[3-fluoro-5-(1-piperazinylmethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid | |
CAS RN |
1704063-70-6 | |
| Record name | Boronic acid, B-[3-fluoro-5-(1-piperazinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-fluoro-5-(1-piperazinylmethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B1407029.png)
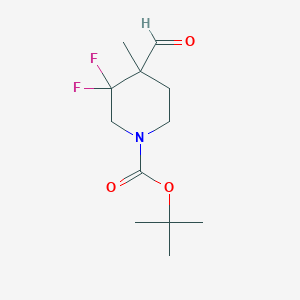
![2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine](/img/structure/B1407034.png)
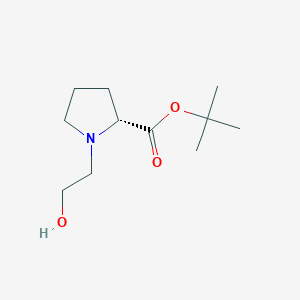
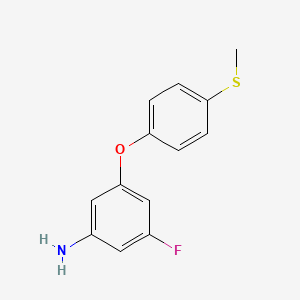

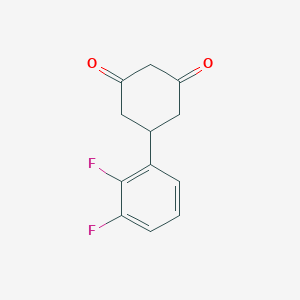
amine](/img/structure/B1407041.png)
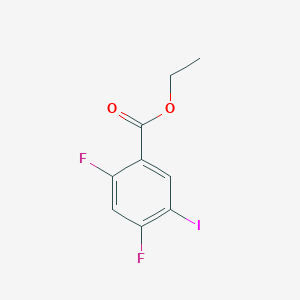
![2-[4-(3-Methoxypropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1407043.png)

